Methyl 4-phenyl-1H-pyrrole-2-carboxylate Methyl 4-phenyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 903560-42-9
VCID: VC4723051
InChI: InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3
SMILES: COC(=O)C1=CC(=CN1)C2=CC=CC=C2
Molecular Formula: C12H11NO2
Molecular Weight: 201.225

Methyl 4-phenyl-1H-pyrrole-2-carboxylate

CAS No.: 903560-42-9

Cat. No.: VC4723051

Molecular Formula: C12H11NO2

Molecular Weight: 201.225

* For research use only. Not for human or veterinary use.

Methyl 4-phenyl-1H-pyrrole-2-carboxylate - 903560-42-9

CAS No. 903560-42-9
Molecular Formula C12H11NO2
Molecular Weight 201.225
IUPAC Name methyl 4-phenyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3
Standard InChI Key HTDLNIQLELERCP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CN1)C2=CC=CC=C2

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 4-phenyl-1H-pyrrole-2-carboxylate features a planar pyrrole ring with conjugated π-electrons, enhancing its stability and reactivity. Key structural attributes include:

Table 1: Structural and Spectral Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
SMILESCOC(=O)C1=CC(=CN1)C2=CC=CC=C2
InChI KeyHTDLNIQLELERCP-UHFFFAOYSA-N
Melting Point192–194°C (reported for analogous esters)

Nuclear magnetic resonance (NMR) studies of related esters reveal distinct signals for the methyl ester group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 7.0–7.7 ppm) . The electron-withdrawing ester group at position 2 directs electrophilic substitution to the 5-position of the pyrrole ring, a feature exploited in further functionalization .

Synthesis and Derivative Development

Methyl 4-phenyl-1H-pyrrole-2-carboxylate is synthesized via multi-step routes involving cross-coupling and esterification reactions. A representative pathway involves:

  • Suzuki–Miyaura Coupling: Ethyl 4-bromo-1H-pyrrole-2-carboxylate reacts with phenylboronic acid in the presence of Pd(dppf)Cl₂ and K₂CO₃ to introduce the phenyl group .

  • Esterification: Subsequent treatment with methylating agents (e.g., methyl iodide) yields the methyl ester .

Table 2: Synthetic Conditions for Key Intermediates

StepReagents/ConditionsYield
PhenylationPd(dppf)Cl₂, K₂CO₃, CH₃CN/H₂O, 80–90°C29%
Ester HydrolysisLiOH, THF/H₂O/EtOH, rt95%

The compound’s synthetic versatility is evident in its conversion to carboxamide derivatives, which exhibit enhanced bioactivity. For example, coupling with amines via EDC∙HCl and HOBt yields 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamides, showing MIC values as low as 6.05 µg/mL against Gram-negative bacteria .

CompoundMIC (µg/mL) vs E. coliMIC (µg/mL) vs S. aureus
5c (R = 4-Cl-C₆H₄)6.0512.5
5e (R = 3-NO₂-C₆H₄)6.2525.0

These derivatives disrupt bacterial cell membrane integrity by targeting lipid biosynthesis pathways, a mechanism shared with linezolid .

Antitubercular Applications

Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents on the phenyl ring. Pyrrole-2-carboxamides derived from methyl 4-phenyl-1H-pyrrole-2-carboxylate inhibit Mycobacterium tuberculosis MmpL3, a transporter critical for mycolic acid biosynthesis . Key findings include:

  • Potency: Analogues with 4-fluorophenyl groups show MIC < 0.016 µg/mL against M. tuberculosis .

  • Metabolic Stability: Substituents at the 4-position (e.g., -F, -CF₃) enhance microsomal stability (t₁/₂ > 60 min) .

Pharmacological Optimization and Challenges

Despite its promise, the methyl ester scaffold presents challenges:

  • Metabolic Lability: Unsubstituted phenyl derivatives undergo rapid hepatic clearance (t₁/₂ < 30 min) .

  • Cytotoxicity: Bulky substituents (e.g., isopropyl) reduce cytotoxicity (IC₅₀ > 50 µM) .

Table 4: Druggability Parameters of Lead Derivatives

ParameterCompound 16 (4-F-C₆H₄)Compound 28 (4-pyridyl)
MIC (M. tuberculosis)0.008 µg/mL0.012 µg/mL
Microsomal t₁/₂ (mouse)68 min72 min
Cytotoxicity (IC₅₀)>100 µM>100 µM

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